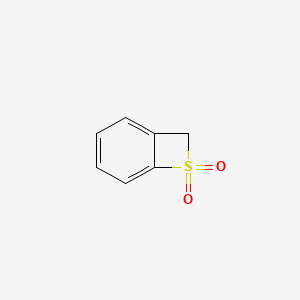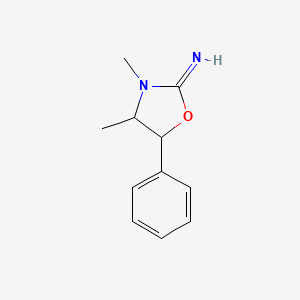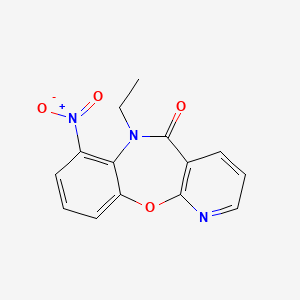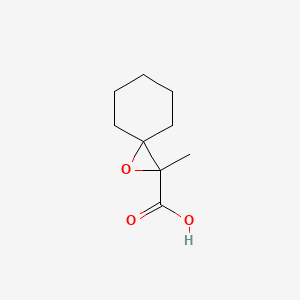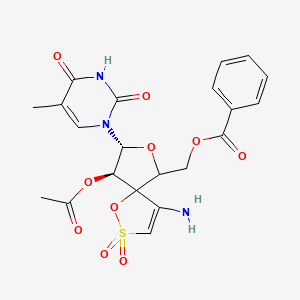
2'-O-Acetyl-5'-O-benzoyl-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’Ac-5’PhCO-SpiroT is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. The presence of acetyl (Ac) and phenylcarbonyl (PhCO) groups further enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’Ac-5’PhCO-SpiroT typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to acetylation and phenylcarbonylation reactions to introduce the Ac and PhCO groups, respectively. The reaction conditions often include the use of strong acids like trifluoromethanesulfonic acid (TfOH) and bases such as triethylamine or pyridine to facilitate the acylation reactions .
Industrial Production Methods
Industrial production of 2’Ac-5’PhCO-SpiroT may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2’Ac-5’PhCO-SpiroT undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenylcarbonyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new acetyl or phenylcarbonyl derivatives.
Scientific Research Applications
2’Ac-5’PhCO-SpiroT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2’Ac-5’PhCO-SpiroT involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2’Ac-5’PhCO-SpiroT include other spirocyclic molecules with acetyl and phenylcarbonyl groups, such as:
- 2’Ac-5’PhCO-SpiroU
- 2’Ac-5’PhCO-SpiroV
- 2’Ac-5’PhCO-SpiroW
Uniqueness
What sets 2’Ac-5’PhCO-SpiroT apart from these similar compounds is its specific structural configuration and the presence of unique functional groups that confer distinct reactivity and biological activity. The combination of the spirocyclic core with acetyl and phenylcarbonyl groups enhances its versatility and potential for various applications .
Properties
Molecular Formula |
C21H21N3O10S |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
[(8R,9R)-9-acetyloxy-4-amino-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate |
InChI |
InChI=1S/C21H21N3O10S/c1-11-8-24(20(28)23-17(11)26)18-16(32-12(2)25)21(14(22)10-35(29,30)34-21)15(33-18)9-31-19(27)13-6-4-3-5-7-13/h3-8,10,15-16,18H,9,22H2,1-2H3,(H,23,26,28)/t15?,16-,18+,21?/m0/s1 |
InChI Key |
UXCYJHAMTCUJIT-WJWCEJSTSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


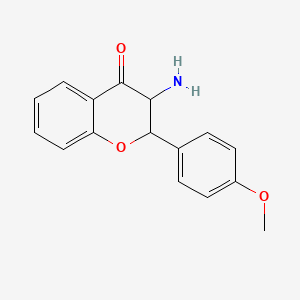
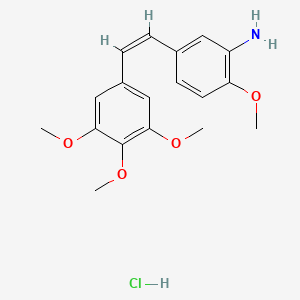
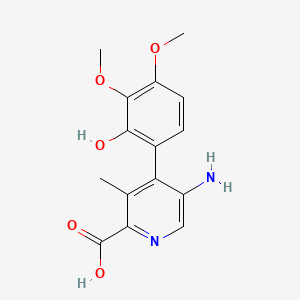
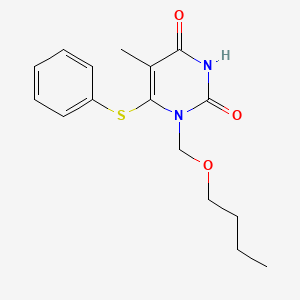
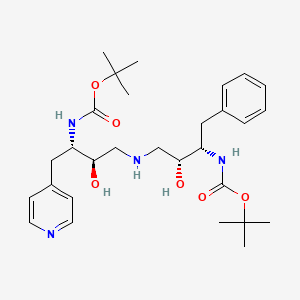

![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

